molecular formula C7H13N3O B13685039 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine

2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine

Cat. No.: B13685039
M. Wt: 155.20 g/mol
InChI Key: SOBZIPFSYSMWJH-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine is a chemical compound with a molecular formula of C7H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent. One common method is the reaction of 1-methyl-1H-pyrazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
  • 1-Methyl-1H-pyrazol-4-yl)methanol

Uniqueness

2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethanamine group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-[(1-methylpyrazol-4-yl)methoxy]ethanamine

InChI

InChI=1S/C7H13N3O/c1-10-5-7(4-9-10)6-11-3-2-8/h4-5H,2-3,6,8H2,1H3

InChI Key

SOBZIPFSYSMWJH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)COCCN

Origin of Product

United States

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